2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid
CAS No.: 1023505-31-8
Cat. No.: VC7051904
Molecular Formula: C17H11NO4
Molecular Weight: 293.278
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1023505-31-8 |
---|---|
Molecular Formula | C17H11NO4 |
Molecular Weight | 293.278 |
IUPAC Name | 2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid |
Standard InChI | InChI=1S/C17H11NO4/c19-15-10-5-1-2-6-11(10)16(20)13(15)9-18-14-8-4-3-7-12(14)17(21)22/h1-9,19H,(H,21,22) |
Standard InChI Key | DPTWWWKKMYNDHE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=C3C(=O)O)O |
Introduction
Structural Characterization and Isomerism
Molecular Architecture
The compound’s structure features a benzoic acid group substituted at the 2-position by an amino-linked 1,3-dioxoindan-2-ylidene group. This arrangement creates a conjugated π-system that enhances its stability and reactivity. X-ray crystallography of analogous compounds, such as 2-amino-3,5-dibromobenzoic acid, reveals planar geometries with intramolecular hydrogen bonding between the carboxylic acid and amino groups . While crystallographic data for 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid are unavailable, computational models predict similar planarity, with the indan moiety adopting a keto-enol tautomeric form .
Positional Isomerism
Substitution patterns critically influence the compound’s properties. For example, the 6-methyl derivative (CAS 1024126-55-3) exhibits altered solubility and bioactivity compared to the unsubstituted parent compound. The table below highlights key structural differences among related analogs:
Compound Name | Molecular Formula | Substituent Position | Molar Mass (g/mol) |
---|---|---|---|
2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid | 2-position | 293.27 | |
2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid | 2-amino, 6-methyl | 307.30 | |
3-Amino-2-methylbenzoic acid | 3-amino, 2-methyl | 151.16 |
These variations underscore the sensitivity of chemical behavior to minor structural changes, particularly in electronic distribution and steric hindrance .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis typically involves:
-
Formation of the 1,3-dioxoindan-2-ylidene moiety via cyclization of substituted phthalic anhydrides.
-
Amination to attach the methylamino bridge.
-
Coupling with 2-aminobenzoic acid under Ullmann or Buchwald-Hartwig conditions.
Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and catalysts such as palladium complexes. For instance, the 6-methyl analog achieves 68% yield using Pd(OAc)₂ and Xantphos in refluxing toluene.
Computational Modeling
Density functional theory (DFT) studies on related compounds, like 2-amino-3,5-dihalobenzoic acids, highlight the role of electron-withdrawing groups in stabilizing the keto form of the indan system . These insights guide synthetic optimizations, such as substituting bromine or iodine at specific positions to modulate reactivity .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain sparse, but analog studies suggest limited aqueous solubility (≤1 mg/mL) due to the hydrophobic indan ring. The compound is stable under inert atmospheres but degrades in acidic or basic conditions, with a predicted half-life of 12 hours at pH 7.4 .
Spectroscopic Characterization
-
FT-IR: Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
-
UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transition of the conjugated system) .
Biological Activities and Mechanistic Insights
Anticancer Prospects
Indan-based compounds inhibit tubulin polymerization, a mechanism exploited in cancer therapy. Preliminary assays on leukemia cells (HL-60) show IC₅₀ values of 18–25 μM for structurally related analogs.
Research Gaps and Future Directions
Unexplored Applications
-
Nonlinear Optics: The conjugated system suggests potential as a second-harmonic generator, as seen in halogenated benzoic acids .
-
Enzyme Inhibition: Structural analogs inhibit cyclooxygenase-2 (COX-2), warranting exploration of anti-inflammatory properties.
Synthetic Challenges
-
Scalability: Current methods suffer from low yields (≤40%) due to side reactions.
-
Purification: Chromatographic separation remains labor-intensive, necessitating automated flash systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume